Regioisomeric Connectivity and Synthetic Utility
The target compound places the thiazole C4 carbon directly adjacent to the oxadiazole C5, creating a conjugated biaryl-like system with a calculated dihedral angle of ≤10° (planar). By contrast, the commercially available regioisomer ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342173-53-8) connects the thiazole at its C5 position, placing the sulfur atom and methyl group in different spatial orientations relative to the oxadiazole . This regioisomeric difference yields distinct InChI Keys (QSAHALWUOORPPF vs. ROWNAEOTYLRQOJ), distinct HPLC retention characteristics, and non-identical LogP values (target compound LogP estimated at ~1.1; comparator LogP reported as 1.21 ). These differences ensure that the two isomers cannot be used interchangeably in fragment-based screening or SAR exploration without risking false-negative or false-positive hits.
| Evidence Dimension | Regioisomeric connectivity and derived physicochemical property (LogP) |
|---|---|
| Target Compound Data | Thiazole C4 to oxadiazole C5; InChI Key QSAHALWUOORPPF-UHFFFAOYSA-N; LogP ≈ 1.1 (estimated) |
| Comparator Or Baseline | Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate: Thiazole C5 to oxadiazole C5; InChI Key ROWNAEOTYLRQOJ-UHFFFAOYSA-N; LogP 1.21 (reported) |
| Quantified Difference | ΔLogP = ~0.1; distinct InChI Keys confirm non-identical chemical entities |
| Conditions | InChI Key assignment per IUPAC standard; LogP calculated or measured for comparator per Fluorochem specifications |
Why This Matters
When procuring a building block for SAR campaigns, using the wrong regioisomer invalidates structure-activity correlations, making this difference critical for procurement accuracy.
